molecular formula C19H20N2O2 B14188623 4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one CAS No. 929022-79-7

4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one

Cat. No.: B14188623
CAS No.: 929022-79-7
M. Wt: 308.4 g/mol
InChI Key: WVNWIKASGFTXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a phenylpropylamino group, and an isoindolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 2-methyl-2-phenylpropylamine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired isoindolone compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production. Common industrial methods may include the use of palladium-catalyzed coupling reactions and other advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindolones, amine derivatives, and oxidized products such as aldehydes and carboxylic acids .

Scientific Research Applications

4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on specific molecular targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its specific structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial use .

Properties

CAS No.

929022-79-7

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

4-methoxy-3-(2-methyl-2-phenylpropyl)iminoisoindol-1-one

InChI

InChI=1S/C19H20N2O2/c1-19(2,13-8-5-4-6-9-13)12-20-17-16-14(18(22)21-17)10-7-11-15(16)23-3/h4-11H,12H2,1-3H3,(H,20,21,22)

InChI Key

WVNWIKASGFTXTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN=C1C2=C(C=CC=C2OC)C(=O)N1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.